N-Ethyl valacyclovir
Overview
Description
Scientific Research Applications
Antiviral Therapy Development
Research on antiviral agents, including N-Ethyl Valacyclovir, focuses on enhancing efficacy against herpesvirus infections. Valacyclovir, a prodrug of acyclovir, has been extensively studied for its action against herpes simplex virus (HSV) and varicella-zoster virus (VZV). By improving the bioavailability of acyclovir, Valacyclovir delivers therapeutic concentrations more efficiently, offering a less frequent dosing regimen than acyclovir. This improvement has made a significant impact on the treatment of herpes labialis, genital herpes, and herpes zoster, with notable efficacy in speeding the healing process and reducing associated pain (Moomaw et al., 2003). Additionally, Valacyclovir has shown effectiveness in suppressing recurrent episodes of genital herpes and significantly prolonging the time to a recurrent episode of infection compared with placebo, highlighting its utility in chronic management of herpesvirus infections (Perry & Faulds, 1996).
Clinical Efficacy and Safety
The clinical trials and studies of Valacyclovir have demonstrated its benefits in the resolution of pain associated with herpes zoster infection and its similar efficacy parameters for the treatment of herpes simplex, achieved with lower and less-frequent doses. This has implications for cost-effectiveness and patient compliance, particularly in managing acyclovir-resistant herpesvirus infections, where high-dose intravenous treatment with acyclovir was previously necessary (Beutner, 1995). The development of Valacyclovir as an L-valyl ester of acyclovir underscores ongoing research efforts to enhance oral bioavailability and efficacy of antiviral treatments, suggesting a promising outlook for improved management of herpesvirus infections (Crooks & Murray, 1994).
Emerging Research and Clinical Applications
Beyond its established uses, emerging research points to the potential of Valacyclovir in addressing other viral infections and conditions. Studies are exploring its role in the management of conditions like Alzheimer’s disease, where viral infections may play a contributory role. Additionally, its application in combination therapies, such as with rituximab for EBV-related conditions, demonstrates the versatility of Valacyclovir in the broader context of antiviral therapy and its potential for repurposing in various clinical scenarios (Devanand, 2018).
Mechanism of Action
Target of Action
N-Ethyl Valacyclovir, a derivative of Valacyclovir, primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) .
Mode of Action
This compound acts as a prodrug . It is converted in vivo to Aciclovir, a nucleoside analog . Aciclovir is then phosphorylated by virally-encoded thymidine kinase, and subsequently by cellular enzymes, yielding Aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase, preventing the replication of viral DNA .
Biochemical Pathways
The conversion of this compound to Aciclovir involves a series of biochemical pathways. It is rapidly absorbed and converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of this compound’s action is the inhibition of viral DNA replication. By competitively inhibiting viral DNA polymerase, it prevents the replication of viral DNA, thereby halting the spread of the virus . This makes it effective in the treatment of various herpes infections .
Biochemical Analysis
Biochemical Properties
N-Ethyl Valacyclovir interacts with various enzymes and proteins in the body. The increased bioavailability of Valacyclovir, from which this compound is derived, is attributed to carrier-mediated intestinal absorption, likely involving intestinal dipeptide transporters . This is followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis, thereby preventing the replication of herpesviruses .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Acyclovir, a metabolite of this compound, heavily contributes to the pharmacological actions of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The exact mechanism of increased absorption with Valacyclovir, from which this compound is derived, probably involves intestinal dipeptide transporters .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHBUGXDSIJIM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346747-69-0 | |
Record name | N-Ethyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71249I839 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.